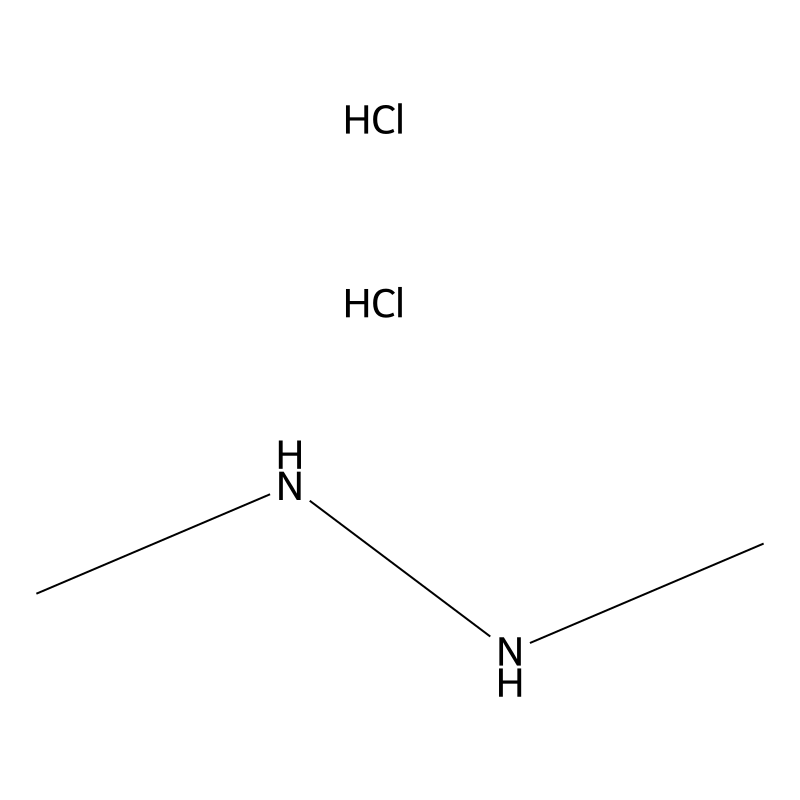1,2-Dimethylhydrazine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Carcinogenesis Model:
1,2-Dimethylhydrazine dihydrochloride (DMH) is primarily used in scientific research as a potent carcinogen, meaning it can induce cancer development. It has been extensively used in animal models, particularly mice and rats, to study the various stages of colon cancer development and the underlying mechanisms. Studies have shown that DMH administration, typically through subcutaneous injection or oral gavage, effectively induces colon tumors in a high percentage of animals [, ].
This established model allows researchers to investigate the initiation, promotion, and progression of colon cancer, providing valuable insights into the complex mechanisms involved in this disease [].
Mechanism of Action:
DMH is classified as a direct-acting alkylating agent. It reacts with DNA molecules in cells, causing mutations and DNA damage. These mutations can lead to uncontrolled cell growth and ultimately tumor formation []. Researchers utilize DMH models to study the specific pathways and genes involved in DMH-induced carcinogenesis, aiding in the development of potential cancer prevention and treatment strategies [].
1,2-Dimethylhydrazine dihydrochloride is a chemical compound with the molecular formula C₂H₈N₂·2HCl and a molecular weight of 133.02 g/mol. It appears as a white crystalline powder or prisms that are highly soluble in water, exhibiting a distinct amine or ammonia-like odor . This compound is primarily known for its role as a potent carcinogen, particularly in experimental models where it is used to induce tumors in laboratory animals .
1,2-Dimethylhydrazine dihydrochloride is a strong reducing agent, which makes it reactive with oxidizing agents and bases . The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydrazine derivatives. It is also known to decompose upon heating, releasing toxic gases such as carbon monoxide and nitrogen oxides .
The primary biological activity of 1,2-dimethylhydrazine dihydrochloride is its ability to induce tumors, particularly in the colon and rectum of rodents . This characteristic has made it significant in cancer research, particularly in studies aimed at understanding the mechanisms of carcinogenesis. The compound's toxicity extends beyond carcinogenicity; exposure can cause severe irritation to mucous membranes and skin, liver and kidney damage, and other systemic effects due to its corrosive nature .
1,2-Dimethylhydrazine dihydrochloride can be synthesized through the reaction of 1,2-dimethylhydrazine with hydrogen chloride gas. This reaction typically involves the formation of the dihydrochloride salt by combining two moles of hydrogen chloride with one mole of 1,2-dimethylhydrazine . The synthesis requires careful handling due to the toxic nature of the reactants and products involved.
The primary application of 1,2-dimethylhydrazine dihydrochloride is in cancer research as a model for studying tumor induction and progression. It is also used in toxicological studies to evaluate the effects of carcinogens on biological systems . In some cases, it may find use in organic synthesis as a reagent due to its reducing properties.
Interaction studies involving 1,2-dimethylhydrazine dihydrochloride have primarily focused on its carcinogenic potential and its interactions with cellular mechanisms that lead to tumor formation. Research indicates that this compound can affect various biochemical pathways related to cell proliferation and apoptosis, contributing to its role as an effective tumor inducer in experimental models .
Several compounds share structural similarities or biological activities with 1,2-dimethylhydrazine dihydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Hydrazine | Simple hydrazine derivative | Used as a rocket fuel; potential carcinogen | Highly reactive; used in various industrial applications |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Pyrazole derivative | Anticancer activity; inhibits certain enzymes | Different mechanism of action compared to hydrazines |
| N,N-Dimethylhydrazine | Dimethylated hydrazine | Known for similar carcinogenic properties | Less potent than 1,2-dimethylhydrazine dihydrochloride |
| 3-Methyl-1H-pyrazole | Another pyrazole derivative | Exhibits neuroprotective effects | Distinct pharmacological profile |
Physical Description
White crystalline solid with fishy or ammonia-like odor; [CAMEO]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Health Hazard








